6-chloro-N-(4-fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinamine
Overview
Description
6-Chloro-N-(4-fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinamine (CFPMS) is a small molecule that has recently been studied for its potential applications in scientific research. CFPMS has a number of interesting properties and has been used in a variety of laboratory experiments.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including compounds similar to 6-chloro-N-(4-fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinamine, have a significant role in medicinal chemistry. They are key players in biological processes at a cellular level. Their diverse derivatives are used in the synthesis of compounds with potential anti-inflammatory and analgesic activities. The nature of the substituents on the pyrimidine ring, such as chlorophenyl, has been found to play a major role in enhancing these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Synthesis and Chemical Reactions
This compound and its derivatives have been a subject of research in chemical synthesis. Studies have shown various reactions involving similar compounds, which are useful in the formation of new pyrimidine-based structures with potential medicinal applications. For instance, research on 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile has explored its reactions with different alkylants to produce amino-substituted pyrimidines (D. Briel, T. Franz, & B. Dobner, 2002).
Quantum Chemical Calculations and Crystal Structure
The compound and its closely related derivatives have been the subject of quantum chemical calculations and crystal structure analyses. These studies help in understanding the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for their application in drug design and other medicinal purposes. For example, research on 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester included quantum chemical calculations and molecular docking studies to predict its pharmacological effects (S. Gandhi et al., 2016).
Insecticidal and Acaricidal Evaluation
Pyrimidinamine derivatives have also been evaluated for their potential use as insecticides and acaricides. Novel pyrimidinamine derivatives, including those similar to this compound, have shown promising results against pests like Aphis fabae and Tetranychus cinnabarinus, indicating their potential use in agricultural applications (Ning Zhang et al., 2019).
properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-2-methylsulfanylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3S/c1-17-11-15-9(12)6-10(16-11)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXPEKNZBLAXJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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